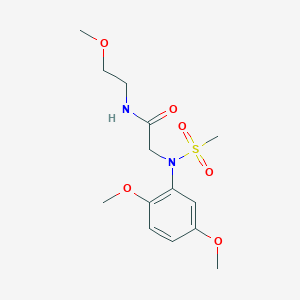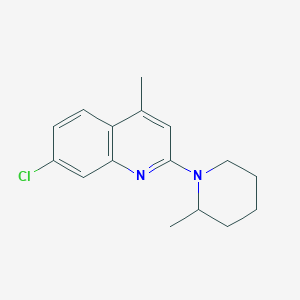![molecular formula C19H13F2N3OS B5206224 N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The molecule also contains a thieno ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule has several functional groups including an amide group (carboxamide), a phenyl group, and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thieno rings, and the introduction of the various substituents. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and thieno rings, as well as the various substituents, would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the amide group, for example, could make the compound susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Antitumor Activity
Compounds within the pyrazoline family, including derivatives like our subject compound, have been studied for their potential antitumor properties . Research suggests that these compounds can inhibit the growth of tumor cells, making them valuable in the development of new cancer therapies .
Antibacterial and Antifungal Uses
These compounds also exhibit antibacterial and antifungal activities , which are crucial in combating various infections. Their ability to hinder the growth of bacteria and fungi positions them as candidates for new antimicrobial drugs .
Antiviral Applications
The antiviral potential of pyrazoline derivatives is another area of interest. They could be used to develop treatments against viral infections, contributing to the field of antiviral medication .
Antiparasitic and Anti-tubercular
Pyrazoline derivatives have shown promise in treating parasitic infections and tuberculosis. Their antiparasitic and anti-tubercular effects could lead to new treatments for these persistent global health issues .
Insecticidal Properties
The insecticidal properties of these compounds make them useful in agricultural research. They could be developed into safer, more effective pesticides to protect crops from pests .
Antioxidant, Anti-inflammatory, and Analgesic Properties
Research indicates that pyrazoline derivatives can act as antioxidants, reducing oxidative stress. They also have anti-inflammatory and analgesic properties, which could be beneficial in treating chronic pain and inflammation .
Pharmaceutical Research
The compound’s structure is of interest in pharmaceutical research, where it could be used to synthesize drugs with improved efficacy and safety profiles. The detailed data libraries for pharmaceutical research often include such compounds to explore their full scope .
Drug Development
Lastly, the unique structure of this compound makes it a valuable scaffold in drug development. It can be used to create novel drugs with specific target interactions, enhancing the effectiveness of treatments for various diseases .
Mechanism of Action
Target of Action
The primary target of N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is the Kinesin-like protein KIF11 . KIF11 is a motor protein that plays a crucial role in mitosis, the process of cell division .
Mode of Action
It is known that inhibitors of kif11 typically work by preventing the protein’s normal function in mitosis, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell division and proliferation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, i.e., the proportion of the drug that enters circulation and can have an active effect .
Result of Action
Given its target, it is likely to result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Action Environment
These factors can include pH, temperature, presence of other compounds, and more .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3OS/c1-11-14-10-17(18(25)22-16-9-12(20)7-8-15(16)21)26-19(14)24(23-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSYOMTDLCDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206145.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5206166.png)
![3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5206174.png)
![N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)
![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5206186.png)

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206197.png)

![3-phenyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206216.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)
